molecular formula C13H18NO4- B1372980 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid CAS No. 1204809-89-1

8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid

Cat. No.: B1372980
CAS No.: 1204809-89-1
M. Wt: 252.29 g/mol
InChI Key: FDEKZKWYTOTCTN-UHFFFAOYSA-M
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Description

8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid is a compound that belongs to the family of tropane alkaloids.

Chemical Reactions Analysis

8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. In the industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Properties

CAS No.

1204809-89-1

Molecular Formula

C13H18NO4-

Molecular Weight

252.29 g/mol

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylate

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-9-4-5-10(14)7-8(6-9)11(15)16/h6,9-10H,4-5,7H2,1-3H3,(H,15,16)/p-1

InChI Key

FDEKZKWYTOTCTN-UHFFFAOYSA-M

SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C(=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Trifluoromethanesulfonyloxy-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid tert-butyl ester (2.0 g, 5.6 mmol), hexacarbonylmolybdenum (0.74 g, 2.8 mmol), palladium diacetate (0.13 g, 0.56 mmol), 1,1′-bis(diphenylphosphino)ferrocene (0.31 g, 0.56 mmol), 4-dimethylaminopyridine (1.37 g, 11.2 mmol) and diisopropyl-ethylamine (2.24 ml, 12.9 mmol) are placed in 2.0 ml of water and 12 ml of dioxane in a microwave reaction vessel. The medium is microwave-heated at 150° C. for 10 min. The crude product is taken up with water and with dichloromethane. The organic phase is extracted with a saturated aqueous NaHCO3 solution. The aqueous phase is acidified with KHSO4 and then extracted with ethyl acetate. The organic phase is washed with water and then with a saturated aqueous sodium chloride solution and dried over MgSO4. After concentrating to dryness, 2.7 g of expected 8-aza-bicyclo[3.2.1]oct-2-ene-3,8-dicarboxylic acid 8-tert-butyl ester are obtained.
Quantity
0.13 g
Type
catalyst
Reaction Step Two
Quantity
0.31 g
Type
catalyst
Reaction Step Three
Quantity
2.24 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2 mL
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
1.37 g
Type
catalyst
Reaction Step Ten
Quantity
0.74 g
Type
catalyst
Reaction Step Eleven
Name
8-Azabicyclo[3.2.1]oct-2-ene-3,8-dicarboxylic acid 8-tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid
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8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid
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8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid
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8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid
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8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid
Reactant of Route 6
8-Boc-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylic Acid

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